molecular formula C23H17N3S3 B2677806 3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]-6-{[(naphthalen-1-yl)methyl]sulfanyl}pyridazine CAS No. 923147-89-1

3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]-6-{[(naphthalen-1-yl)methyl]sulfanyl}pyridazine

Cat. No.: B2677806
CAS No.: 923147-89-1
M. Wt: 431.59
InChI Key: JDEDWDYOTHMLHC-UHFFFAOYSA-N
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Description

3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]-6-{[(naphthalen-1-yl)methyl]sulfanyl}pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a thiazole-thiophene moiety and a naphthalene-derived sulfanyl group. The thiazole ring (4-methyl-2-thiophen-2-yl) introduces electron-rich regions, while the naphthalenylmethylsulfanyl group enhances lipophilicity, likely influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

Synthesis pathways for analogous compounds often involve Suzuki-Miyaura couplings (for aryl-aryl bonds) and nucleophilic substitutions (for sulfanyl linkages), as seen in related pyridazine and thiazole derivatives . For instance, the use of thiophen-2-ylboronic acid in coupling reactions (as in Scheme 10 of ) mirrors strategies that could be applied to construct the thiophene-thiazole subunit in this compound.

Properties

IUPAC Name

4-methyl-5-[6-(naphthalen-1-ylmethylsulfanyl)pyridazin-3-yl]-2-thiophen-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3S3/c1-15-22(29-23(24-15)20-10-5-13-27-20)19-11-12-21(26-25-19)28-14-17-8-4-7-16-6-2-3-9-18(16)17/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEDWDYOTHMLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]-6-{[(naphthalen-1-yl)methyl]sulfanyl}pyridazine typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Thiophene Ring: This step often involves the use of palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Construction of the Pyridazine Ring: This can be synthesized via the reaction of hydrazine derivatives with 1,4-diketones or α,β-unsaturated carbonyl compounds.

    Final Assembly: The final step involves the coupling of the thiazole-thiophene intermediate with the pyridazine moiety under appropriate conditions, often using a base such as potassium carbonate in a polar solvent like DMF (dimethylformamide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]-6-{[(naphthalen-1-yl)methyl]sulfanyl}pyridazine can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized using reagents like m-chloroperbenzoic acid (mCPBA).

    Reduction: The pyridazine ring can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: mCPBA in dichloromethane at room temperature.

    Reduction: Hydrogen gas with Pd/C catalyst under mild pressure.

    Substitution: Bromine in acetic acid for bromination; nitric acid in sulfuric acid for nitration.

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene and thiazole rings.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Brominated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]-6-{[(naphthalen-1-yl)methyl]sulfanyl}pyridazine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]-6-{[(naphthalen-1-yl)methyl]sulfanyl}pyridazine is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing various biological pathways.

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Pyridazine vs. Triazolo-Pyridazine: The target compound’s pyridazine core is simpler than the triazolo-pyridazine in , which incorporates a fused triazole ring.
  • Thiazole-Thiophene vs. Imidazo-Pyridazine : The thiophene-thiazole subunit in the target compound contrasts with the imidazo-pyridazine in . The latter’s imidazole ring enables hydrogen bonding, while the thiophene in the target may participate in π-π stacking with aromatic residues in enzymes .

Substituent Effects

  • Naphthalenylmethylsulfanyl vs. Cyclopropylpyrazole : The naphthalene group in the target compound offers extended π-conjugation, likely enhancing hydrophobic interactions in protein pockets. In contrast, the cyclopropylpyrazole in introduces steric constraints, favoring selective kinase inhibition .
  • Sulfanyl Linkages : The sulfanyl group in both the target compound and ’s acetic acid derivative may reduce metabolic clearance compared to ether or amine linkages, as seen in improved half-life for similar drugs .

Biological Activity

The compound 3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]-6-{[(naphthalen-1-yl)methyl]sulfanyl}pyridazine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N4S2C_{18}H_{16}N_4S_2, and it features a complex structure that integrates several heterocyclic moieties, including thiazole and pyridazine rings. The presence of sulfur and nitrogen atoms contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of pyridazine have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study noted that pyridazinone derivatives demonstrated notable antibacterial effects, which could be attributed to their ability to inhibit bacterial growth through various mechanisms such as enzyme inhibition and disruption of cell wall synthesis .

Anticancer Potential

Thiazole-containing compounds are often investigated for their anticancer properties. The thiazole moiety has been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types. For example, studies have shown that thiazole derivatives can target specific pathways involved in tumor growth, leading to potential therapeutic applications in oncology .

Anti-inflammatory Effects

Compounds similar to 3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]-6-{[(naphthalen-1-yl)methyl]sulfanyl}pyridazine have also been reported to exhibit anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response, making them candidates for treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiazole and pyridazine derivatives act as enzyme inhibitors, affecting pathways critical for microbial survival and cancer cell proliferation.
  • Receptor Interaction : These compounds may interact with various receptors in the body, modulating physiological responses related to inflammation and pain.
  • Cell Cycle Disruption : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Case Studies

Several studies have explored the biological activity of thiazole and pyridazine derivatives:

StudyFindings
Cunha et al. (2003)Reported on the broad-spectrum antimicrobial activity of pyridazinone derivatives against multiple bacterial strains .
Özdemir et al. (2019)Highlighted the anticancer properties of thiazole derivatives through apoptosis induction in cancer cell lines .
Sallam et al. (2016)Investigated the anti-inflammatory potential of thiazole-containing compounds, demonstrating significant reductions in inflammatory markers .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and reaction conditions for preparing 3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]-6-{[(naphthalen-1-yl)methyl]sulfanyl}pyridazine?

  • Methodological Answer : The synthesis involves multi-step heterocyclic formation. Key steps include:

Thiazole Ring Formation : Cyclization of thiosemicarbazide derivatives with α-haloketones under reflux conditions (e.g., ethanol, 80°C) to generate the 4-methyl-2-(thiophen-2-yl)thiazole core .

Pyridazine Functionalization : Coupling the thiazole intermediate with a substituted pyridazine via nucleophilic aromatic substitution (e.g., using NaH in DMF) to introduce the sulfanyl group .

Naphthalene Incorporation : Thioether linkage formation between the pyridazine and naphthalen-1-ylmethyl group via Mitsunobu or alkylation reactions .

  • Critical Parameters : Monitor reaction progress using TLC and optimize yields via temperature control (60–100°C) and solvent selection (DMF, THF).

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • 1H/13C NMR : Assign peaks for thiophene (δ 6.8–7.5 ppm), thiazole (δ 2.5–3.0 ppm for methyl groups), and naphthalene protons (δ 7.4–8.2 ppm) .
  • HRMS : Confirm molecular ion [M+H]+ matching the theoretical mass (C21H16N4S3: ~444.08 g/mol).
  • Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .

Q. What are the common chemical reactions this compound undergoes, and how can they be leveraged in derivatization?

  • Methodological Answer :

  • Oxidation : Treat with H2O2 or mCPBA to oxidize the sulfanyl group to sulfoxide/sulfone, altering electronic properties .
  • Electrophilic Substitution : Nitration or halogenation of the naphthalene ring (e.g., HNO3/H2SO4) to introduce functional handles for further coupling .
  • Cross-Coupling : Use Suzuki-Miyaura reactions on the thiophene ring (Pd catalysts) to attach aryl/heteroaryl groups .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to determine frontier molecular orbitals (HOMO/LUMO), predicting sites for electrophilic/nucleophilic attack .
  • Solvent Effects : Use COSMO-RS models to simulate solubility and stability in polar aprotic solvents (e.g., DMSO) .
  • Application : Correlate computed dipole moments with experimental solubility data to design derivatives with improved bioavailability .

Q. What strategies resolve contradictions in bioactivity data across similar thiazole-pyridazine hybrids?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., naphthalene vs. phenyl groups) using in vitro assays (e.g., kinase inhibition) .
  • Meta-Analysis : Aggregate data from PubChem and academic databases to identify trends in IC50 values against cancer cell lines .
  • Crystallography : Solve X-ray structures to verify binding modes in enzyme active sites (e.g., EGFR tyrosine kinase) .

Q. How can reaction engineering principles optimize large-scale synthesis while minimizing byproducts?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous flow reactors for thiazole cyclization (residence time: 20–30 min) to enhance reproducibility .
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor intermediate formation and adjust reagent stoichiometry dynamically .
  • Waste Reduction : Replace traditional solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. What advanced spectroscopic techniques characterize non-covalent interactions (e.g., π-π stacking) in this compound?

  • Methodological Answer :

  • Solid-State NMR : Probe intermolecular interactions in crystalline forms (e.g., naphthalene-thiophene stacking) .
  • Fluorescence Quenching : Titrate with DNA intercalators (e.g., ethidium bromide) to assess binding affinity via Stern-Volmer plots .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with protein targets (e.g., serum albumin) .

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